5-(Benzyloxy)-2-iodopyridine 5-(Benzyloxy)-2-iodopyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17516163
InChI: InChI=1S/C12H10INO/c13-12-7-6-11(8-14-12)15-9-10-4-2-1-3-5-10/h1-8H,9H2
SMILES:
Molecular Formula: C12H10INO
Molecular Weight: 311.12 g/mol

5-(Benzyloxy)-2-iodopyridine

CAS No.:

Cat. No.: VC17516163

Molecular Formula: C12H10INO

Molecular Weight: 311.12 g/mol

* For research use only. Not for human or veterinary use.

5-(Benzyloxy)-2-iodopyridine -

Specification

Molecular Formula C12H10INO
Molecular Weight 311.12 g/mol
IUPAC Name 2-iodo-5-phenylmethoxypyridine
Standard InChI InChI=1S/C12H10INO/c13-12-7-6-11(8-14-12)15-9-10-4-2-1-3-5-10/h1-8H,9H2
Standard InChI Key WVANKBALXMGODA-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)COC2=CN=C(C=C2)I

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure features a pyridine core with a benzyloxy substituent (-OCH₂C₆H₅) at the 5-position and an iodine atom at the 2-position. This arrangement creates distinct electronic effects: the electron-withdrawing iodine enhances the electrophilicity of the pyridine ring, while the benzyloxy group provides steric bulk and potential for π-π interactions . The SMILES notation (C1=CC=C(C=C1)COC2=CN=C(C=C2)I) accurately represents its connectivity .

Spectroscopic Characterization

Key spectroscopic data include:

  • ¹H NMR: Aromatic protons resonate between δ 7.2–8.5 ppm, with the benzyl methylene group appearing as a singlet near δ 5.1 ppm.

  • ¹³C NMR: The iodine-bearing carbon (C2) exhibits a downfield shift (~150 ppm) due to halogen deshielding .

  • IR Spectroscopy: Stretching vibrations for C-O (1250 cm⁻¹) and C-I (550 cm⁻¹) are observable .

  • Mass Spectrometry: The molecular ion peak at m/z 311.12 confirms the molecular weight, with fragmentation patterns indicating loss of the benzyloxy group (Δ m/z 91) .

Synthesis and Optimization

Synthetic Pathways

The synthesis of 5-(Benzyloxy)-2-iodopyridine typically proceeds via a two-step protocol:

  • Benzyloxy Introduction: 5-Hydroxypyridine undergoes alkylation with benzyl bromide in the presence of a base (e.g., K₂CO₃) to yield 5-benzyloxypyridine.

  • Iodination: Electrophilic iodination at position 2 is achieved using N-iodosuccinimide (NIS) in acetic acid, leveraging the directing effect of the ether oxygen.

Representative Reaction Conditions

StepReagentsSolventTemperatureYield
1BnBr, K₂CO₃DMF80°C85%
2NIS, AcOHCH₂Cl₂25°C72%

Industrial-Scale Considerations

Large-scale production emphasizes solvent recovery and catalyst recycling. Continuous flow reactors improve heat dissipation during exothermic iodination, reducing byproduct formation.

Applications in Organic Synthesis

Cross-Coupling Reactions

The iodine substituent facilitates palladium-catalyzed couplings:

  • Suzuki-Miyaura: Coupling with aryl boronic acids yields biaryl systems, valuable in ligand design.

  • Ullmann Reaction: Formation of C-N bonds with amines enables access to heterocyclic scaffolds .

Protective Group Strategy

The benzyloxy group acts as a temporary protective moiety for hydroxyl groups, removable via hydrogenolysis. This is critical in multi-step syntheses of alkaloids and glycosides .

Future Research Directions

Catalytic Applications

Exploring its role as a ligand in transition-metal catalysis could unlock new asymmetric transformations. The iodine atom’s polarizability may enhance metal coordination.

Medicinal Chemistry

Derivatization via cross-coupling may yield bioactive molecules targeting kinase or protease enzymes. The benzyloxy group’s lipophilicity could improve blood-brain barrier penetration .

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